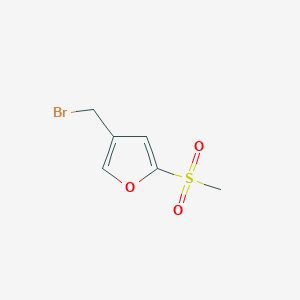

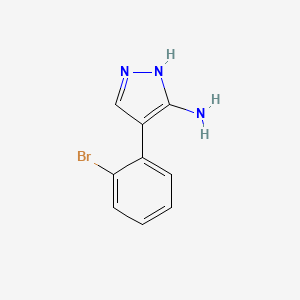

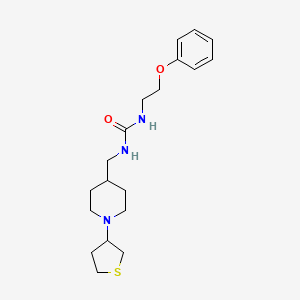

4-(2-bromophenyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

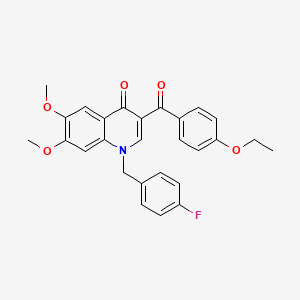

4-(2-bromophenyl)-1H-pyrazol-3-amine, also known as BPP, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. BPP is also used as a starting material for the synthesis of other compounds, such as 2-amino-4-bromobenzophenone, which has potential applications in the field of medicinal chemistry. BPP has been used in a variety of scientific research applications, ranging from the synthesis of new compounds to the study of the biochemical and physiological effects of certain compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocycles

The reactivity of pyrazoline derivatives, including compounds related to 4-(2-bromophenyl)-1H-pyrazol-3-amine, has been extensively studied for their potential as building blocks in the synthesis of a wide array of heterocyclic compounds. These compounds serve as key intermediates in the production of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes and other heterocyclic classes from a broad spectrum of precursors, highlighting their significant role in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).

Development of Bioactive Molecules

The pyrazole moiety, integral to this compound, is a critical pharmacophore in many biologically active compounds. Pyrazoles are extensively utilized as synthons in organic chemistry and have shown a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The pyrazole COX-2 inhibitor's recent success underlines the importance of these heterocycles in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Catalysis and Organic Synthesis

Recent advancements have been made in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, utilizing aryl halides and arylboronic acids with amines, including structures similar to this compound. These studies have shown the potential of such systems for commercial exploitation in organic synthesis, emphasizing the importance of catalyst optimization and the exploration of the effect of various reaction parameters (Kantam et al., 2013).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts in the synthesis of heterocyclic compounds, particularly pyranopyrimidine derivatives, showcases the versatility of compounds related to this compound. These catalysts, including organocatalysts, metal catalysts, ionic liquids, and nanocatalysts, have been employed to develop a variety of bioactive molecules, highlighting the role of this compound derivatives in facilitating complex synthetic pathways (Parmar, Vala, & Patel, 2023).

Anticancer Research

Pyrazoline derivatives, closely related to this compound, have been investigated for their anticancer properties. The synthesis of these derivatives aims to explore their biological activity, with many approaches leading to compounds showing significant effects on anticancer activity. This research area continues to attract attention, underscoring the potential of pyrazoline compounds in anticancer drug development (Ray et al., 2022).

Eigenschaften

IUPAC Name |

4-(2-bromophenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-4-2-1-3-6(8)7-5-12-13-9(7)11/h1-5H,(H3,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJIHKIJPLXOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(NN=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2583799.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)

![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)

![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)

![N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide](/img/structure/B2583816.png)

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)